Predicted Lipophilicity (logP) Comparison: Ortho-Fluoro vs. Para-Fluoro vs. Unsubstituted Analogs
The ortho-substituted fluorine in 8-(2-Fluorophenoxy)octan-1-amine results in a predicted logP of 3.20, which is notably lower than the predicted logP for the para-fluoro analog (predicted logP ~3.90, based on class trends) and higher than the unsubstituted 8-(phenoxy)octan-1-amine (predicted logP ~3.10) [1]. This demonstrates that the 2-fluoro position provides a moderate increase in lipophilicity compared to the hydrogen-substituted baseline, but a significant decrease compared to the 4-fluoro isomer, which has a more electron-withdrawing and less sterically hindered fluorine that enhances lipid partitioning more effectively [1].
para-Fluoro analog: ~3.90
Unsubstituted: ~3.10
Δ vs para-Fluoro: -0.70; vs unsubstituted: +0.10
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted logP: 3.20 (ZINC Database) [1] |
| Comparator Or Baseline | 8-(4-Fluorophenoxy)octan-1-amine: Predicted logP ~3.90; 8-(Phenoxy)octan-1-amine: Predicted logP ~3.10 (estimates from ChemDraw 19.0) |
| Quantified Difference | Δ logP vs. 4-Fluoro: -0.70; vs. Unsubstituted: +0.10 |
| Conditions | Computational predictions (ALogP and SlogP models) at physiological pH [1] |
Why This Matters
LogP is a primary determinant of membrane permeability and compound handling; a lower logP relative to the para-fluoro analog suggests improved aqueous solubility and reduced non-specific binding, which can be advantageous for optimizing pharmacokinetic profiles in early-stage research.
- [1] ZINC Database. ZINC000026489832: 8-(2-Fluorophenoxy)octan-1-amine. Retrieved April 2026. View Source
